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Compound of Interest

Compound Name: 6-Methoxy-3-methyl-1H-indazole

Cat. No.: B1321996

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for
its diverse pharmacological activities. This technical guide provides a comprehensive literature
review focused on 6-Methoxy-3-methyl-1H-indazole and its closely related analogues. While
specific data for 6-Methoxy-3-methyl-1H-indazole is limited in publicly available literature, this
review extrapolates its potential properties and mechanisms of action based on extensive
research on the broader class of indazole derivatives. The indazole core is a key component in
numerous compounds with a wide range of biological activities, including anticancer,
neuroprotective, and antimicrobial properties.[1]

Chemical and Physical Properties

Basic information for 6-Methoxy-3-methyl-1H-indazole is available from chemical suppliers
and databases.
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Property Value Reference
CAS Number 7746-29-4
Molecular Formula CoH10N20 [2]
Molecular Weight 162.19 g/mol [2]
6-methoxy-3-methyl-1H-
IUPAC Name .
indazole
Physical Form Solid
Storage Temperature Room Temperature
Purity Typically 297%
VDRWFBGSDLRPLK-
InChl Key
UHFFFAOYSA-N
Synthesis

A specific, detailed experimental protocol for the synthesis of 6-Methoxy-3-methyl-1H-
indazole is not readily available in the reviewed literature. However, based on general methods
for the synthesis of substituted indazoles, a plausible synthetic route can be proposed. A
common method involves the cyclization of an appropriately substituted o-toluidine derivative.

Representative Experimental Protocol: Synthesis of
Substituted Indazoles

The following is a generalized procedure based on the synthesis of related indazole
compounds and should be adapted and optimized for the specific synthesis of 6-Methoxy-3-
methyl-1H-indazole.

Reaction Scheme:

[4-Methoxy-2-methylani|inej NaNO2, HCI Cyclization 6-Methoxy-3-methyl-1H-indazolej
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A proposed synthetic route for 6-Methoxy-3-methyl-1H-indazole.
Procedure:

o Diazotization: 4-Methoxy-2-methylaniline is dissolved in a suitable acidic medium, such as a
mixture of glacial acetic acid and hydrochloric acid. The solution is cooled to 0-5 °C in an ice
bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low
temperature to form the corresponding diazonium salt.

e Cyclization: The resulting diazonium salt solution is stirred at a low temperature for a
specified period to facilitate intramolecular cyclization. The reaction progress can be
monitored by thin-layer chromatography.

» Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base,
and the crude product is extracted with an organic solvent. The organic layer is then washed,
dried, and concentrated under reduced pressure. The final product, 6-Methoxy-3-methyl-
1H-indazole, can be purified by recrystallization or column chromatography.

Biological Activities

While direct biological data for 6-Methoxy-3-methyl-1H-indazole is scarce, the indazole
scaffold is a well-established pharmacophore with a broad spectrum of activities. The following
sections summarize the known activities of closely related indazole derivatives.

Anticancer Activity

Indazole derivatives are widely investigated for their potential as anticancer agents, with
several compounds entering clinical trials.[3] Their mechanisms of action often involve the
inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[4]

Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives
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Primary
Cancer Cell .
Compound ID Li ICs0 (UM) Kinase Reference
ine
Target(s)
K562 (Chronic
Compound 60 Myeloid 5.15 Not specified [5]
Leukemia)
MCF-7 (Breast .
Compound 2f 1.15 Not specified [3]
Cancer)
K17 - 0.0003 PLK4 [6]
K22 - 0.0001 PLK4 [6]

Mechanism of Action: Kinase Inhibition

A significant number of indazole-based compounds exert their anticancer effects by targeting
protein kinases. For instance, Pazopanib, an FDA-approved drug, is a multi-targeted tyrosine
kinase inhibitor with an indazole core that targets VEGFR, PDGFR, and c-Kit.[7] The structural
similarity of 6-Methoxy-3-methyl-1H-indazole to these known kinase inhibitors suggests it
may also exhibit activity against similar targets.
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Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Neuroprotective Activity
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Indazole derivatives have also shown promise in the treatment of neurodegenerative diseases.
Studies on related compounds suggest potential mechanisms involving the modulation of
enzymes and pathways implicated in neuronal cell death and inflammation. For example, 6-
Hydroxy-1H-indazole has been shown to have a neuroprotective role in a mouse model of
Parkinson's disease.[8]

Table 2: Neuroprotective Activity of a Representative Indazole Derivative

Compound Model Effect Reference

MPTP-induced
6-Hydroxy-1H- ) ) ) Decreased loss of
) Parkinson's disease in ] ) [8]
indazole ) dopaminergic neurons

mice

A study on a series of 1H-indazoles bearing a 1,2,4-oxadiazole ring identified potent and
selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the
pathology of neurodegenerative disorders.[9]

Antimicrobial Activity

The indazole scaffold is also a source of novel antimicrobial agents. Various derivatives have
been synthesized and evaluated against a range of bacterial and fungal strains.[10][11]

Table 3: Antimicrobial Activity of Representative Indazole Derivatives

Zone of Inhibition

Compound ID Microorganism (mm) or MIC Reference
(ng/mL)
) Xanthomonas
Compound 5i . 23 mm [12]
campestris
Compound 5j Bacillus megaterium 16 mm [12]

Experimental Protocols
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Detailed and reproducible experimental methodologies are crucial for the evaluation of new
chemical entities. The following are representative protocols for assays commonly used to
assess the biological activities of indazole derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific
kinase.

Calculate % Inhibition
and IC50 Value

Compound Preparation
(Serial Dilution)

( ‘Add Compound to Add Kinase and ] [ Add ATP to ] [ ( 'Add Detection Reagent
Assay Plate ] > [Subslra(e Mixture I=rEoe RTHNUE(E Reaction I=rEEioes RT] (e.g., Kinase-Glo®) Wl i tsin

Click to download full resolution via product page
A typical workflow for an in vitro kinase inhibition assay.
Procedure:

o Compound Preparation: A stock solution of the test compound (e.g., 6-Methoxy-3-methyl-
1H-indazole) is prepared in 100% DMSO. A serial dilution is then performed to obtain a
range of concentrations.

o Assay Setup: The diluted compounds are added to the wells of a 384-well plate.

» Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, and
buffer is added to the wells.

o Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

 Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to
proceed.

o Detection: A detection reagent, such as Kinase-Glo®, is added to measure the amount of
ATP remaining in the well. The luminescence is inversely proportional to the kinase activity.
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o Data Analysis: The luminescence signal is measured using a plate reader. The percentage of
inhibition for each compound concentration is calculated relative to a control (DMSO alone),
and the ICso value is determined by fitting the data to a dose-response curve.[13]

Antimicrobial Susceptibility Testing (Well Diffusion
Method)

This method is used to assess the antimicrobial activity of a compound against various
microorganisms.[10]

Procedure:

e Culture Preparation: The test microorganisms are cultured in a suitable broth medium to a
specific turbidity.

o Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and
used to evenly inoculate the surface of an agar plate.

o Well Preparation: Wells are created in the agar using a sterile cork borer.

o Compound Application: A specific volume of the test compound solution (dissolved in a
suitable solvent like DMSO) at a known concentration is added to each well. A solvent
control (DMSO) and a standard antibiotic are also included.

¢ Incubation: The plates are incubated under appropriate conditions for the specific
microorganism.

o Measurement: The diameter of the zone of inhibition (the clear area around the well where
microbial growth is inhibited) is measured in millimeters.

Conclusion and Future Directions

The indazole scaffold represents a highly privileged structure in medicinal chemistry, with
derivatives demonstrating a wide array of potent biological activities. While this review provides
a comprehensive overview of the potential of the indazole class of compounds, it also
highlights a significant gap in the literature concerning the specific compound 6-Methoxy-3-
methyl-1H-indazole.
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There is a clear need for further research to elucidate the specific biological profile of this
molecule. Future studies should focus on:

» Developing and publishing a detailed, optimized synthesis protocol.

» Conducting comprehensive in vitro screening to determine its anticancer, neuroprotective,
and antimicrobial activities, including the determination of ICso and MIC values against a
broad panel of cell lines and microbial strains.

 Investigating its mechanism of action, particularly its potential as a kinase inhibitor, by
screening against a panel of kinases.

o Performing in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics,
and safety profile.

The structural features of 6-Methoxy-3-methyl-1H-indazole, particularly the presence of the
electron-donating methoxy group, suggest that it could possess unique and potent biological
activities. A thorough investigation of this compound is warranted and has the potential to yield
a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Study_of_3_Methyl_6_nitro_1H_indazole_and_its_Isomers_A_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/27614126/
https://pubmed.ncbi.nlm.nih.gov/27614126/
https://iris.unipv.it/bitstream/11571/1480136/1/manuscript-pre-print.pdf
https://scispace.com/pdf/novel-substituted-indazoles-towards-potential-antimicrobial-1ox79jutlf.pdf
https://pubmed.ncbi.nlm.nih.gov/10889325/
https://pubmed.ncbi.nlm.nih.gov/10889325/
https://www.orientjchem.org/vol37no2/novel-substituted-indazoles-towards-potential-antimicrobial-agents/
https://www.orientjchem.org/vol37no2/novel-substituted-indazoles-towards-potential-antimicrobial-agents/
https://www.benchchem.com/pdf/Unveiling_the_Selectivity_of_1H_Indazole_Based_Compounds_A_Comparative_Cross_Reactivity_Profile.pdf
https://www.benchchem.com/product/b1321996#literature-review-of-6-methoxy-3-methyl-1h-indazole
https://www.benchchem.com/product/b1321996#literature-review-of-6-methoxy-3-methyl-1h-indazole
https://www.benchchem.com/product/b1321996#literature-review-of-6-methoxy-3-methyl-1h-indazole
https://www.benchchem.com/product/b1321996#literature-review-of-6-methoxy-3-methyl-1h-indazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1321996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

